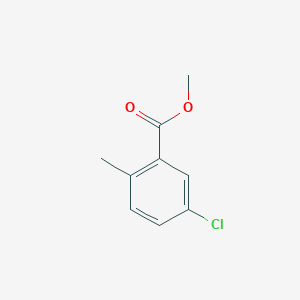

Methyl 5-chloro-2-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGNABFNVYLVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607440 | |

| Record name | Methyl 5-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-13-4 | |

| Record name | Methyl 5-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and applications of Methyl 5-chloro-2-methylbenzoate (CAS No: 99585-13-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple listing of data to offer insights into the practical application and causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic ester. Its structure, featuring a methyl ester, a chloro substituent, and a methyl group on the benzene ring, provides a versatile scaffold for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 99585-13-4 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to light yellow crystal powder (Predicted) | [2] |

| Boiling Point | 235-240 °C (Predicted) | [3] |

| Melting Point | Not available | |

| Density | 1.186 g/cm³ (Predicted) | |

| Solubility | Poorly soluble in water, miscible with organic solvents |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and scalability.

Causality of Experimental Choices in Fischer Esterification

The Fischer esterification is an equilibrium-driven process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically achieved by using one of the reactants in excess (in this case, methanol) or by removing a product (water) as it is formed. The use of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Step-by-Step Experimental Protocol for Synthesis

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

5-chloro-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Dichloromethane

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid - Note: CO₂ evolution may cause pressure build-up), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group on the ring. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methyl ester carbon, and the ring-substituted methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted benzene ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with characteristic fragmentation patterns. |

Note: As of the time of this writing, publicly available experimental spectra for this compound are limited. The information provided is based on the expected values for a compound with this structure.

Chemical Reactivity and Applications in Synthesis

The utility of this compound lies in its role as a versatile intermediate. Its functional groups offer several avenues for further chemical transformations.

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, or it can be converted to other esters or amides through transesterification or amidation reactions, respectively.

-

Aromatic Ring: The chloro and methyl substituents, along with the ester group, direct the regioselectivity of further electrophilic aromatic substitution reactions. The chloro group also provides a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in constructing more complex molecular architectures.[4][5][6]

Role in Pharmaceutical and Agrochemical Development

This compound is a valuable building block in the synthesis of a range of biologically active molecules. Its structure is a component of compounds developed for applications in inflammation and central nervous system disorders.[7] In the agrochemical sector, it serves as a precursor for the development of novel pesticides and herbicides.[7]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[3][8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. This guide provides a foundational understanding of these aspects, empowering scientists to leverage the potential of this versatile molecule.

References

-

IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Chloro-5-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

Studylib. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 5-hydroxy-2-methylbenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]

- 3. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound [myskinrecipes.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of Methyl 5-chloro-2-methylbenzoate

Preamble: A Building Block of Latent Potential

In the landscape of synthetic chemistry and drug discovery, the true value of a molecule often lies not in its intrinsic activity, but in its potential as a versatile intermediate. Methyl 5-chloro-2-methylbenzoate, a substituted aromatic ester, represents a quintessential example of such a scaffold. Its deceptively simple structure—a benzene ring adorned with chloro, methyl, and methyl ester functionalities—belies a nuanced electronic and steric profile that makes it a valuable precursor in the synthesis of complex target molecules.[1] This guide provides an in-depth analysis of its molecular architecture, from its fundamental physicochemical properties and synthesis to the detailed spectroscopic characterization that validates its structure and purity. The insights presented herein are intended for researchers, scientists, and drug development professionals who leverage such building blocks to construct the next generation of pharmaceuticals and fine chemicals.[1]

Physicochemical and Structural Identity

This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1][2] The molecule's core is a benzene ring substituted at positions 1, 2, and 5. A methyl ester group (-COOCH₃) is located at C1, a methyl group (-CH₃) at C2, and a chlorine atom (-Cl) at C5. This specific arrangement of substituents dictates its reactivity, solubility, and spectroscopic signature.

The presence of both an electron-withdrawing group (the chloro and methyl ester functions) and an electron-donating group (the methyl function) creates a distinct electronic environment on the aromatic ring, influencing its behavior in electrophilic and nucleophilic substitution reactions. The ortho-methyl group provides steric hindrance around the ester functionality, which can be a critical consideration in reaction design.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[2] |

| Molecular Weight | 184.62 g/mol | PubChem[2] |

| CAS Number | 99585-13-4 | PubChem[2] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)OC | PubChem[2] |

| Appearance | Expected to be a solid or oil at room temperature. | General Knowledge |

| Storage | Store at room temperature in a dry, well-ventilated place.[1][3] | MySkinRecipes, Thermo Fisher Scientific |

Synthesis and Mechanistic Rationale

The most direct and common laboratory-scale synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid.[4][5] This acid-catalyzed reaction with methanol is a robust and well-understood transformation.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 5-chloro-2-methylbenzoic acid.

Materials:

-

5-chloro-2-methylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (20-40 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or anhydrous Hydrogen Chloride (HCl) gas (catalytic, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous methanol (20-40 eq).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount) to the mixture. Alternatively, bubble anhydrous HCl gas through the solution for several minutes. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude ester product.

-

Neutralization: Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness Check: Ensure the aqueous layer is neutral or slightly basic (pH ~7-8) with pH paper. This step removes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the product via vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis. [1]Its value stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: The chlorinated aromatic core is a common motif in pharmacologically active molecules. This intermediate is used in constructing larger molecules for drug discovery programs, particularly those targeting inflammatory and central nervous system disorders. [1]The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, or the aromatic ring can undergo further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this molecule are relevant to the design of new herbicides and pesticides.

-

Fine & Specialty Chemicals: It serves as a precursor in the synthesis of dyes, fragrances, and specialty polymers where a substituted benzoic acid derivative is required. [1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. While specific toxicity data is limited, information from structurally related compounds provides a basis for safe handling protocols.

-

GHS Hazards: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [3][6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [8][10]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [3][9]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

brainly.com. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 5-氯-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methylbenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its substituted benzene ring provides a scaffold for further chemical modifications, making it a key building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and expert insights into the practical aspects of its preparation.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of 5-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Mechanistic Insights

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction. The mechanism, illustrated below, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (typically sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a robust procedure adapted from general methods for the esterification of benzoic acid derivatives.[1][2][3]

Materials:

-

5-chloro-2-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: With gentle stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst; caution: CO₂ evolution), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure ester.

| Parameter | Recommended Condition | Rationale |

| Methanol | 10-20 equivalents (or as solvent) | Serves as both reactant and solvent; excess drives the equilibrium towards product formation (Le Châtelier's principle). |

| Catalyst | Conc. H₂SO₄ (5-10 mol%) | A strong acid is required to protonate the carboxylic acid, activating it for nucleophilic attack. |

| Temperature | Reflux (boiling point of methanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-6 hours | Typically sufficient for reaching equilibrium; can be monitored by TLC for completion. |

| Work-up | NaHCO₃ wash | Neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase. |

Alternative Synthesis Pathways

While Fischer esterification is the most common method, other synthetic routes to this compound exist, each with its own advantages and disadvantages.

From 5-Chloro-2-methylbenzoyl Chloride

This two-step method involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methanol.

Step 1: Synthesis of 5-Chloro-2-methylbenzoyl Chloride

5-chloro-2-methylbenzoic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A procedure using thionyl chloride has been described in the context of synthesizing 5-chloro-2-methylbenzophenone.[4]

Experimental Protocol (Adapted):

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to capture evolved HCl and SO₂), add 5-chloro-2-methylbenzoic acid.

-

Add an excess of thionyl chloride (2-3 equivalents).

-

Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-chloro-2-methylbenzoyl chloride.

Step 2: Esterification of 5-Chloro-2-methylbenzoyl Chloride

The resulting acid chloride is then reacted with methanol to form the ester. This reaction is typically rapid and high-yielding.

Experimental Protocol:

-

Dissolve the crude 5-chloro-2-methylbenzoyl chloride in an inert solvent like dichloromethane or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add methanol (1.1-1.5 equivalents) to the stirred solution. A base such as pyridine or triethylamine is often added to scavenge the HCl produced.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up involves washing the organic layer with water, dilute acid (if a base was used), and brine, followed by drying and solvent evaporation.

Advantages: This method often proceeds with higher yields and under milder conditions than Fischer esterification. It is particularly useful when the starting carboxylic acid is sensitive to strong acids and high temperatures.

Disadvantages: This is a two-step process that requires the use of hazardous reagents like thionyl chloride.

Via Diazomethane

Diazomethane (CH₂N₂) is a highly efficient reagent for the methylation of carboxylic acids. The reaction is typically quantitative and produces only nitrogen gas as a byproduct, simplifying the work-up procedure.

Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium salt, which is an excellent methylating agent. The carboxylate anion then acts as a nucleophile, displacing nitrogen gas in an Sₙ2 reaction.

Experimental Considerations:

While highly effective, diazomethane is extremely toxic and explosive, requiring specialized glassware and handling procedures. Due to these safety concerns, it is generally avoided in large-scale industrial processes but can be a valuable tool for small-scale laboratory syntheses where high purity and yield are critical.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [5] |

| CAS Number | 99585-13-4[5] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), a singlet for the methyl ester protons (around 3.9 ppm), and a singlet for the methyl group on the benzene ring (around 2.4 ppm). The splitting pattern of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 166-168 ppm), the aromatic carbons, the methyl ester carbon (around 52 ppm), and the methyl group carbon (around 20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching and C-H stretching vibrations.[6]

Conclusion

The synthesis of this compound is most practically achieved via the Fischer-Speier esterification of 5-chloro-2-methylbenzoic acid. This method is robust, scalable, and utilizes readily available and relatively inexpensive reagents. For situations requiring higher yields or milder conditions, the conversion of the carboxylic acid to its acid chloride followed by esterification offers a reliable alternative, albeit with the use of more hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources. Careful execution of the chosen protocol and thorough characterization of the final product are essential for ensuring its suitability for downstream applications in drug discovery and materials science.

References

-

MySkinRecipes. This compound. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. 2024-01-05. [Link]

-

Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]

-

Unknown Source. Lab5 procedure esterification. [Link]

-

PrepChem.com. Synthesis of 5-chloro-2-methylbenzophenone. [Link]

-

DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]

-

PubChem. This compound. [Link]

-

Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

- Google Patents.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoat ee. [Link]

-

ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. 2025-08-06. [Link]

-

ResearchGate. The synthesis of methyl 2-hydroxy-5-methoxy-3-methylbenzoate. 2025-08-06. [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Chegg.com. Solved 4. Interpret the IR spectrum of methyl. 2021-02-16. [Link]

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. studylib.net [studylib.net]

- 4. prepchem.com [prepchem.com]

- 5. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to Methyl 5-chloro-2-methylbenzoate: Synthesis, Characterization, and Applications

Abstract

Methyl 5-chloro-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern, featuring a reactive ester group alongside chloro and methyl functionalities, makes it a valuable building block for researchers in medicinal chemistry, agrochemical science, and materials development. This technical guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough examination of its spectroscopic signature for structural verification. Furthermore, we explore its current and potential applications, highlighting its role in the development of novel pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a precise understanding of its identity and physical characteristics. This compound is unambiguously identified by its IUPAC name and CAS registry number.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 99585-13-4 | [1][2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester, Benzoic acid, 5-chloro-2-methyl-, methyl ester |[1] |

While extensive experimental data on its physical properties is not broadly published, computational data provides reliable estimates crucial for experimental planning.

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 184.0291072 Da | [1] |

| Polar Surface Area | 26.3 Ų |[1] |

Storage and Handling: The compound should be stored at room temperature in a dry, well-ventilated area away from incompatible materials.[2]

Synthesis and Mechanistic Insight

The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 5-chloro-2-methylbenzoic acid, with methanol. This reaction, known as Fischer esterification, is a classic and reliable method valued for its use of inexpensive reagents and straightforward procedure.

3.1 Primary Synthetic Route: Fischer Esterification

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then performs a nucleophilic attack on this activated carbon. A subsequent series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and yielding the final ester product. The reaction is an equilibrium process; therefore, using an excess of the alcohol (methanol) or removing water as it forms is essential to drive the reaction toward the product side, ensuring a high yield.

3.2 Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Materials:

-

5-chloro-2-methylbenzoic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)

-

Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methylbenzoic acid (e.g., 10.0 g).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 100 mL). Begin stirring the suspension.

-

Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (200 mL). Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove unreacted acid and catalyst), and finally with brine (100 mL). The bicarbonate wash must be performed carefully due to CO₂ evolution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity (>97%).

3.3 Synthesis Workflow Diagram

Caption: Fischer esterification of 5-chloro-2-methylbenzoic acid.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. The following data represents the predicted spectroscopic characteristics of this compound based on its molecular structure.

4.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy In a typical deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region will be characteristic of a 1,2,4-trisubstituted benzene ring.

4.2 Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is the most prominent feature.

4.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and elemental composition. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

|---|---|---|---|

| ¹H NMR | δ (OCH₃) | ~3.9 ppm (s, 3H) | Singlet for the methyl ester protons. |

| δ (Ar-CH₃) | ~2.5 ppm (s, 3H) | Singlet for the aromatic methyl protons. | |

| δ (Ar-H) | ~7.2-7.8 ppm (m, 3H) | Complex multiplet for the three aromatic protons. | |

| IR | ν (C=O) | ~1720-1730 cm⁻¹ | Strong, sharp absorption for the ester carbonyl stretch. |

| ν (C-O) | ~1250-1300 cm⁻¹ | Strong absorption for the C-O ester stretch. | |

| ν (C-Cl) | ~700-800 cm⁻¹ | Absorption for the aryl-chloride bond. | |

| MS (EI) | [M]⁺ | m/z 184 | Molecular ion peak corresponding to the ³⁵Cl isotope. |

| | [M+2]⁺ | m/z 186 | Isotopic peak for ³⁷Cl, with an intensity ~1/3 of the [M]⁺ peak. |

Applications in Scientific Research and Development

This compound is not typically an end-product but rather a versatile chemical intermediate whose value lies in its potential for further functionalization.[2]

-

Pharmaceutical Synthesis: The compound serves as a foundational scaffold for creating more complex active pharmaceutical ingredients (APIs).[2] Its structure is particularly relevant for developing novel therapeutics targeting inflammatory diseases and central nervous system (CNS) disorders.[2] The chloro-substituent provides a site for nucleophilic aromatic substitution or, more commonly, acts as a directing group and electronic modifier for reactions elsewhere on the ring, such as palladium-catalyzed cross-coupling reactions.[3][4]

-

Agrochemical Development: Similar to its role in pharmaceuticals, this intermediate is used in the synthesis of new herbicides, insecticides, and fungicides.[2] The specific substitution pattern can be modified to tune the biological activity and selectivity of the target agrochemical.

-

Materials Science and Specialty Chemicals: The aromatic core and reactive ester group make it a useful precursor for specialty polymers, dyes, and fragrances.[2] The ester can be hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing multiple pathways for incorporation into larger molecular frameworks.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Physical and chemical properties of Methyl 5-chloro-2-methylbenzoate

An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate

Abstract

This compound (CAS No. 99585-13-4) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules.[1][2] Its unique substitution pattern—featuring a chloro group, a methyl group, and a reactive methyl ester on a benzene ring—renders it a valuable building block in medicinal chemistry, agrochemical development, and material science.[2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its synthesis via Fischer esterification, insights into its chemical reactivity, and established protocols for its safe handling and characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Compound Identification and Core Properties

This compound is identified by its unique chemical structure and registry numbers. A comprehensive summary of its key identifiers and computed physicochemical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester | [1] |

| CAS Number | 99585-13-4 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Inferred to be a solid or liquid at room temperature | |

| Boiling Point (Predicted) | 245.6 ± 20.0 °C | |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | |

| InChI | InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | [1] |

| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)OC | [1] |

Synthesis and Reaction Mechanism

The primary and most industrially viable route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid, with methanol. This reaction is catalyzed by a strong mineral acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of the alcohol (methanol), which is often also used as the solvent, or by removing water as it is formed.

Reaction Mechanism

The mechanism for the acid-catalyzed esterification proceeds through several key steps, which validate the choice of reagents and conditions:

-

Protonation of the Carbonyl: The catalytic acid protonates the carbonyl oxygen of 5-chloro-2-methylbenzoic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the hydroxyl groups. This turns a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final product, this compound.

Caption: Key steps in the Fischer esterification mechanism.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily due to its functional groups: the ester and the chloro-substituted aromatic ring.

-

Ester Group Reactivity: The methyl ester can undergo various nucleophilic acyl substitution reactions. A prime example is aminolysis , where the ester reacts with an amine to form the corresponding amide.[3] This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs). The ester can also be hydrolyzed back to the carboxylic acid under acidic or basic conditions or reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Aromatic Ring Reactivity: The chloro and methyl groups on the benzene ring direct further electrophilic aromatic substitution, although the ester group is deactivating. More importantly, the chloro-substituent makes the molecule a suitable substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are cornerstones of modern organic synthesis for creating complex carbon-carbon and carbon-heteroatom bonds, which is essential in drug discovery.[4]

Its utility is demonstrated in its application as a building block for:

-

Pharmaceuticals: It serves as a precursor for APIs targeting inflammatory conditions and central nervous system (CNS) disorders.[2] The structural motif is found in various classes of bioactive molecules.

-

Agrochemicals: The halogenated benzoic acid framework is common in herbicides and pesticides.[2]

-

Specialty Chemicals: It is also used in the synthesis of dyes and fragrances where the aromatic core is further functionalized.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard Fischer esterification procedure for benzoic acid derivatives and is a self-validating system through the monitoring of the reaction and purification of the product.[5]

Materials and Equipment

-

5-chloro-2-methylbenzoic acid

-

Methanol (anhydrous, excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, standard glassware

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, combine 5-chloro-2-methylbenzoic acid (1.0 eq) and anhydrous methanol (10-20 eq, serving as reactant and solvent).

-

Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst. The addition is exothermic and should be done in an ice bath.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C). Let the reaction proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up - Quenching: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice water. This will precipitate the crude product if it is a solid or form an organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted carboxylic acid (Caution: CO₂ evolution).

-

Water.

-

Brine, to aid in the removal of water from the organic layer.

-

-

Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While direct experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8][9][10]

-

¹H NMR:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm). The protons on the ring will show splitting patterns (doublets, doublet of doublets) based on their coupling with each other.

-

Ester Methyl Protons (3H): A sharp singlet around 3.8-3.9 ppm.

-

Ring Methyl Protons (3H): A sharp singlet around 2.2-2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (~125-140 ppm). The carbon attached to the chloro group (C-Cl) and the carbon attached to the ester (C-CO) will be identifiable.

-

Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.

-

Ring Methyl Carbon (-CH₃): A signal around 15-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is a key diagnostic peak.

-

C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).

-

C=C Stretch (Aromatic): Overtone/combination bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The parent peak should appear at m/z 184, with a characteristic M+2 peak at m/z 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragments: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃, m/z 31) to give an acylium ion [M-31]⁺ at m/z 153, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give [M-59]⁺ at m/z 125.

-

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[11]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Handling and Storage:

References

-

IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 5-chloro-2-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-236. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

-

National Center for Biotechnology Information. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E, 67(Pt 12), o3139. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-chloro-2-[(2-thienylsulfanyl)methyl]benzoic acid - FTIR Spectrum. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy- - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-chloroanthranilate - MS (GC) Spectrum. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR spectrum [chemicalbook.com]

- 7. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 13C NMR [m.chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemblink.com [chemblink.com]

An In-depth Technical Guide to Methyl 5-chloro-2-methylbenzoate

Abstract: This document provides a comprehensive technical overview of Methyl 5-chloro-2-methylbenzoate (CAS No. 99585-13-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide delves into the compound's physicochemical properties, details robust synthesis methodologies with underlying chemical principles, and presents a framework for its spectroscopic characterization. Furthermore, it explores the reactivity of the molecule and its strategic application in drug development workflows, grounded in established chemical logic. This paper is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this versatile building block.

Physicochemical Properties and Identification

This compound is an aromatic ester. Its structural identity and core properties are fundamental to its handling, reaction setup, and analytical confirmation. The key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 99585-13-4 | [2] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Chloro-2-methyl-benzoic acid methyl ester | [2] |

| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [3] |

| Storage | Store at room temperature in a dry, well-sealed container. | [1] |

Synthesis Methodologies: From Carboxylic Acid to Ester

The primary and most direct route to this compound is the esterification of its parent carboxylic acid, 5-chloro-2-methylbenzoic acid. Two prevalent methods are presented here, each with a distinct rationale based on reaction kinetics and equilibrium management.

Method A: Fischer-Tropsch Esterification

This is a classic, acid-catalyzed esterification that is widely used due to its operational simplicity and cost-effectiveness.

The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol.[4][5] The equilibrium nature of the reaction means that, without intervention, the yield is often limited.[5][6] To drive the reaction towards the product (the ester), Le Châtelier's principle is applied by using a large excess of one reactant, typically the alcohol (methanol in this case), which also serves as the solvent.[5][6] A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[4][5]

-

Reaction Setup: To a 100 mL round-bottomed flask, add 5-chloro-2-methylbenzoic acid (17.06 g, 0.1 mol) and methanol (60 mL, ~1.5 mol).[5]

-

Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (3 mL).

-

Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 75 mL).

-

Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally with 50 mL of saturated sodium chloride (brine) solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Method B: The Acid Chloride Route

This two-step approach circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.

Carboxylic acids can be converted to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8] Acyl chlorides are much more powerful electrophiles than their parent carboxylic acids. They react rapidly and irreversibly with alcohols, even without a catalyst, to form the corresponding ester. This method is often preferred when the starting materials are sensitive to strong acids or high temperatures for extended periods, or when maximum conversion is required.

-

Acid Chloride Formation: In a fume hood, gently reflux a mixture of 5-chloro-2-methylbenzoic acid (17.06 g, 0.1 mol) and thionyl chloride (11 mL, 0.15 mol) for 1 hour.[8]

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude 5-chloro-2-methylbenzoyl chloride is typically used directly in the next step.

-

Esterification: Dissolve the crude acid chloride in an inert solvent like dichloromethane (DCM, 100 mL). Cool the solution in an ice bath and slowly add methanol (8 mL, 0.2 mol). It is often beneficial to include a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

-

Work-up: Once the reaction is complete (monitor by TLC), wash the mixture with water, dilute HCl (to remove the base), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Spectroscopic Characterization Profile (Predicted)

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -O-CH₃ (Ester) | 3.8 - 3.9 ppm (singlet, 3H) | Typical range for methyl esters on a benzene ring. |

| Ar-CH₃ | 2.4 - 2.5 ppm (singlet, 3H) | Methyl group attached directly to the aromatic ring. | |

| Aromatic Protons | 7.2 - 7.8 ppm (3H) | Complex multiplet pattern (doublet, doublet of doublets) due to ortho, meta, and para coupling on the trisubstituted ring. | |

| ¹³C NMR | C=O (Ester) | 165 - 168 ppm | Characteristic chemical shift for an ester carbonyl carbon. |

| Aromatic Carbons | 125 - 140 ppm | Six distinct signals are expected for the six unique aromatic carbons. | |

| -O-CH₃ (Ester) | ~52 ppm | Typical shift for the methyl carbon of a methyl ester. | |

| Ar-CH₃ | ~20 ppm | Typical shift for a methyl group attached to an aromatic ring. | |

| IR Spectroscopy | C=O Stretch (Ester) | 1720 - 1730 cm⁻¹ (strong) | A very strong and sharp absorbance characteristic of the ester carbonyl group.[9] |

| C-O Stretch | 1250 - 1300 cm⁻¹ (strong) | Corresponds to the stretching of the C-O single bond of the ester.[9] | |

| C-Cl Stretch | 700 - 800 cm⁻¹ | Aromatic carbon-chlorine bond vibration. | |

| sp² C-H Stretch | >3000 cm⁻¹ | Aromatic C-H stretching. | |

| sp³ C-H Stretch | <3000 cm⁻¹ | Methyl group C-H stretching. |

Reactivity and Strategic Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable scaffold. Its utility stems from the predictable reactivity of its functional groups, allowing for its incorporation into more complex target molecules.[1]

Chemical Reactivity

The molecule possesses two primary sites for chemical modification:

-

The Ester Group: Susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions, or converted to amides by reacting with amines (aminolysis). This is a cornerstone reaction for building larger molecules.

-

The Aromatic Ring: The chloro-substituent and the existing substitution pattern direct further electrophilic aromatic substitution, although these reactions are less common at this stage. More importantly, the chloro group can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), although it is less reactive than the corresponding bromide or iodide.[11] This allows for the formation of C-C or C-N bonds, crucial for modern drug synthesis.

Role as a Pharmaceutical Intermediate

This compound is a building block for APIs targeting conditions such as inflammation and central nervous system (CNS) disorders.[1] The general strategy involves modifying the ester group to link the aromatic core to other pharmacologically relevant moieties.

Logical Workflow: From Intermediate to Hypothetical API

The following diagram illustrates a common synthetic logic where the intermediate is transformed into a more complex molecule, such as a potential enzyme inhibitor, through standard organic reactions.

Caption: A logical workflow illustrating the conversion of the title compound to a potential API.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the reviewed literature, safe handling practices can be established based on its chemical class (halogenated aromatic ester) and data for similar compounds.[12][13]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13]

-

Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.[12][13]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can promote hydrolysis or other reactions.[14]

Conclusion

This compound is a strategically important chemical intermediate with well-defined properties and synthesis routes. Its value in the pharmaceutical and agrochemical industries is derived from its stable structure and the versatile reactivity of its ester functional group, which allows for its reliable incorporation into complex molecular targets. The methodologies and predictive data presented in this guide offer a robust framework for scientists and researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

IndiaMART. (n.d.). Chemical Grade Methyl 5-Chloro-2-Methoxybenzoate for Industrial. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-methylbenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Chloro-2-methylbenzothiazole in Pharmaceutical Intermediates. Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]

-

Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-chloro-2-methylbenzophenone. Retrieved from [Link]

-

Studylib. (n.d.). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

-

Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Retrieved from [Link]

-

Study.com. (n.d.). how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H9ClO2 | CID 20459600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. indiamart.com [indiamart.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. studylib.net [studylib.net]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. homework.study.com [homework.study.com]

- 8. prepchem.com [prepchem.com]

- 9. homework.study.com [homework.study.com]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. METHYL BENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to Methyl 5-chloro-2-methylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chloro-2-methylbenzoate is a halogenated aromatic ester that has emerged as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chloro group, a methyl group, and a methyl ester on the benzene ring, provides a versatile scaffold for the construction of a wide array of chemical entities. This guide offers a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and characterization, a look into its historical context, and its significant applications in the pharmaceutical and agrochemical industries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.

| Property | Value | Source |

| CAS Number | 99585-13-4 | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid or liquid | |

| Solubility | Poorly soluble in water, miscible with organic solvents | [2] |

Discovery and History: A Retrospective Analysis

While the precise first synthesis of this compound is not prominently documented in readily accessible historical literature, its emergence can be contextualized within the broader development of organic synthesis and the exploration of substituted benzoic acid derivatives. The fundamental reactions that underpin its synthesis, such as the chlorination of toluene derivatives and the esterification of carboxylic acids, have been well-established for over a century.

The journey to this compound likely began with the synthesis of its precursor, 5-chloro-2-methylbenzoic acid. The synthesis of this acid involves the chlorination of 2-methylbenzoic acid, a process that has been subject to various methodological refinements over the years to control regioselectivity.

The subsequent and final step in the creation of this compound is the esterification of 5-chloro-2-methylbenzoic acid. The Fischer-Speier esterification, first described in 1895, provides a classic and efficient method for this transformation. It is highly probable that the first synthesis of this compound was achieved through this very reaction, likely in a research or industrial laboratory focused on creating novel chemical intermediates.

The formal documentation of this compound would have occurred with its entry into comprehensive chemical databases such as the Beilstein Handbook or the Chemical Abstracts Service (CAS) Registry. The assignment of its unique CAS Registry Number, 99585-13-4, marked its official recognition as a distinct chemical compound.[1] Although the exact date of this initial registration is not publicly available, its presence in these databases signifies its importance to the chemical community.

The timeline below provides a logical progression of the key chemical discoveries that paved the way for the synthesis and application of this compound.

Sources